N-Acetylglucosamine-1-phosphate
Description
Structure
3D Structure
Properties
CAS No. |
6866-69-9 |
|---|---|
Molecular Formula |
C8H16NO9P |
Molecular Weight |
301.19 g/mol |
IUPAC Name |
[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1 |
InChI Key |
FZLJPEPAYPUMMR-RTRLPJTCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OP(=O)(O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthetic and Salvage Pathways of N Acetylglucosamine 1 Phosphate
Hexosamine Biosynthetic Pathway (HBP)
The HBP is a fundamental metabolic route that utilizes glucose and other nutrients to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for glycosylation. nih.govbabraham.ac.uk It is estimated that approximately 1-3% of total cellular glucose is funneled into this pathway. nih.gov
The HBP initiates with the conversion of fructose-6-phosphate (B1210287), a glycolytic intermediate, and glutamine into glucosamine-6-phosphate (GlcN-6-P). nih.govnih.gov This initial and rate-limiting step is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.govyoutube.com Subsequently, glucosamine-phosphate N-acetyltransferase (GNPNAT) utilizes acetyl-CoA to convert GlcN-6-P into N-acetylglucosamine-6-phosphate (GlcNAc-6-P). nih.govnih.gov
The third step in the HBP involves the isomerization of GlcNAc-6-P to GlcNAc-1-P. nih.gov This reaction is catalyzed by the enzyme phosphoacetylglucosamine mutase (PGM3), also known as AGM1. nih.govmedlineplus.gov PGM3 belongs to the isomerase family, specifically the phosphotransferases, which facilitate the transfer of phosphate (B84403) groups within a molecule. wikipedia.org The systematic name for this enzyme is N-acetyl-alpha-D-glucosamine 1,6-phosphomutase. wikipedia.org This conversion is a crucial step for the subsequent synthesis of UDP-GlcNAc. medlineplus.govuniprot.orguniprot.org
Table 1: Key Enzymes in the Hexosamine Biosynthetic Pathway
| Enzyme | Substrate(s) | Product |
| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate, Glutamate |
| Glucosamine-phosphate N-acetyltransferase (GNPNAT) | Glucosamine-6-phosphate, Acetyl-CoA | N-acetylglucosamine-6-phosphate, CoA |
| Phosphoacetylglucosamine mutase (PGM3/AGM1) | N-acetylglucosamine-6-phosphate | N-acetylglucosamine-1-phosphate |
| UDP-N-acetylglucosamine pyrophosphorylase (UAP1) | This compound, UTP | UDP-N-acetylglucosamine, Pyrophosphate |
N-Acetylglucosamine Salvage Pathway
In addition to the de novo synthesis via the HBP, cells can utilize a salvage pathway to produce UDP-GlcNAc from N-acetylglucosamine (GlcNAc). nih.gov
The salvage pathway is initiated by the phosphorylation of free GlcNAc. elifesciences.org This reaction is catalyzed by N-acetylglucosamine kinase (NAGK), which converts GlcNAc to GlcNAc-6-P. elifesciences.orgresearchgate.net This allows the cell to recycle GlcNAc and supplement the UDP-GlcNAc pools, especially under conditions where the de novo pathway may be limited, such as glutamine deprivation. elifesciences.org
Once GlcNAc-6-P is formed through the action of NAGK, it enters the HBP. researchgate.netfrontiersin.org From this point, it follows the same enzymatic steps as the de novo pathway, being converted to GlcNAc-1-P by PGM3 and subsequently to UDP-GlcNAc. nih.govfrontiersin.org This integration allows the cell to efficiently utilize available GlcNAc to maintain the necessary levels of UDP-GlcNAc for essential cellular processes. researchgate.netplos.org
Uridine (B1682114) Diphosphate-N-Acetylglucosamine (UDP-GlcNAc) Synthesis from GlcNAc-1-P
The final step in both the HBP and the salvage pathway is the synthesis of UDP-GlcNAc from GlcNAc-1-P. nih.gov This reaction is catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1), also known as GlcNAc-1-P uridylyltransferase. frontiersin.orgresearchgate.net UAP1 utilizes Uridine triphosphate (UTP) to convert GlcNAc-1-P into UDP-GlcNAc and pyrophosphate. nih.govresearchgate.net UDP-GlcNAc is a high-energy sugar nucleotide that serves as the donor substrate for glycosyltransferases in the synthesis of glycoproteins, glycolipids, and proteoglycans. babraham.ac.ukwikipedia.org In some bacteria, a bifunctional enzyme, GlmU, carries out both the acetylation of glucosamine-1-phosphate and the subsequent uridylation to form UDP-GlcNAc. nih.govrcsb.org
Catalysis by UDP-N-Acetylglucosamine Pyrophosphorylase (GlcNAc1pUT/UAP)
In eukaryotes and archaea, the final step in the biosynthesis of UDP-GlcNAc is catalyzed by a monofunctional enzyme known as UDP-N-acetylglucosamine pyrophosphorylase (UAP), or this compound uridyltransferase (GlcNAc1pUT). embopress.orgnih.gov This enzyme facilitates the reversible reaction between this compound and Uridine Triphosphate (UTP) to produce UDP-GlcNAc and pyrophosphate (PPi). rsc.orgnih.gov
Reaction Catalyzed by UAP/GlcNAc1pUT: this compound + UTP ⇔ UDP-N-acetylglucosamine + PPi
This catalytic process is crucial for providing the necessary substrate for glycosylation reactions. mdpi.com Gene disruption studies have demonstrated that UAP is essential for viability in eukaryotes. rsc.org The enzyme requires divalent cations, typically magnesium (Mg²⁺), for its activity. nih.gov Structural studies of UAP from various organisms, including humans and fungi, reveal that the Mg²⁺ ion plays a critical role in coordinating the reactants and facilitating the nucleophilic attack of the phosphate group of GlcNAc-1-P on the α-phosphate of UTP. nih.govmdpi.com In human UAP1, two isoforms, AGX1 and AGX2, arise from alternative splicing of a single gene. mdpi.com Due to its essential role, UAP is considered a potential target for the development of antifungal agents. rsc.orgrcsb.org
Table 1: Characteristics of Eukaryotic UAP/GlcNAc1pUT
| Feature | Description | References |
|---|---|---|
| Enzyme Name | UDP-N-acetylglucosamine pyrophosphorylase (UAP); this compound uridyltransferase (GlcNAc1pUT) | nih.gov |
| Function | Catalyzes the final step in UDP-GlcNAc biosynthesis. | rsc.orgnih.gov |
| Substrates | This compound (GlcNAc-1-P), Uridine Triphosphate (UTP) | rsc.org |
| Products | UDP-N-acetylglucosamine (UDP-GlcNAc), Pyrophosphate (PPi) | rsc.org |
| Cofactor | Divalent cations, primarily Mg²⁺. | nih.gov |
| Organisms | Eukaryotes and Archaea. | embopress.orgmdpi.com |
| Cellular Importance | Essential for producing substrates for glycosylation; vital for cell viability. | mdpi.comrsc.org |
Bifunctional Enzymes in Prokaryotic Systems (e.g., GlmU)
In contrast to the monofunctional enzyme found in eukaryotes, most bacteria utilize a remarkable bifunctional enzyme, known as GlmU, to catalyze the final two sequential steps in the de novo synthesis of UDP-GlcNAc. uniprot.orgnih.gov GlmU is an essential enzyme in both Gram-positive and Gram-negative bacteria, making it an attractive target for the development of novel antibacterial agents. nih.govontosight.ai The protein is typically a trimer, with each molecule possessing two distinct catalytic domains connected by a linker region: a C-terminal acetyltransferase domain and an N-terminal uridyltransferase domain. embopress.orgnih.gov
Acetyltransferase Activity in GlmU
The C-terminal domain of GlmU exhibits glucosamine-1-phosphate N-acetyltransferase activity. uniprot.orgrsc.org This domain catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of glucosamine-1-phosphate (GlcN-1-P), yielding this compound (GlcNAc-1-P) and coenzyme A (CoA). uniprot.orgnih.gov
Acetyltransferase Reaction: Glucosamine-1-phosphate + Acetyl-CoA → this compound + CoA
Research on Escherichia coli GlmU has shown that this acetyltransferase activity is significantly higher than its uridyltransferase activity. nih.gov The active site for this reaction is formed at the junction of adjacent subunits within the trimeric enzyme. nih.gov This activity is sensitive to thiol-alkylating agents, indicating the presence of an essential cysteine residue in or near the active site. nih.gov The reaction is inhibited by its product, GlcNAc-1-P, and also by UDP-N-acetylmuramic acid, a downstream product in the peptidoglycan synthesis pathway, suggesting a feedback regulation mechanism. nih.govuniprot.org
Uridyltransferase Activity in GlmU
The N-terminal domain of GlmU contains the this compound uridyltransferase (also referred to as pyrophosphorylase) activity. uniprot.orgrsc.org This domain catalyzes the reaction between the newly synthesized GlcNAc-1-P and UTP to form UDP-GlcNAc and pyrophosphate. mdpi.com This reaction is mechanistically similar to that catalyzed by the eukaryotic UAP enzyme.
Uridyltransferase Reaction: this compound + UTP → UDP-N-acetylglucosamine + PPi
This uridyltransferase activity is dependent on a divalent metal ion, such as Mg²⁺, which helps to stabilize the transition state of the reaction. nih.govmdpi.com The N-terminal domain adopts a Rossmann-like fold, which is characteristic of nucleotide-binding proteins. nih.gov In Mycobacterium tuberculosis, both the acetyltransferase and uridyltransferase activities of GlmU have been shown to be independently essential for bacterial survival, highlighting the importance of this bifunctional enzyme. nih.govnih.gov The bifunctional nature of GlmU allows for the efficient channeling of the intermediate product, GlcNAc-1-P, from the acetyltransferase active site to the uridyltransferase active site. mdpi.com
Table 2: Comparison of GlmU Enzymatic Activities
| Activity | Domain | Substrates | Products | Key Features | References |
|---|---|---|---|---|---|
| Acetyltransferase | C-Terminal | Glucosamine-1-phosphate, Acetyl-CoA | This compound, CoA | Inhibited by product GlcNAc-1-P; Sensitive to thiol reagents. | nih.govuniprot.orgnih.gov |
| Uridyltransferase | N-Terminal | This compound, UTP | UDP-N-acetylglucosamine, PPi | Requires Mg²⁺ for activity; Rossmann-like fold domain. | mdpi.comuniprot.orgnih.gov |
Enzymology and Molecular Mechanisms Involving N Acetylglucosamine 1 Phosphate
Phosphoacetylglucosamine Mutase (AGM/PGM) Activity and Regulation
Phosphoacetylglucosamine mutase (EC 5.4.2.3), also known as N-acetylglucosamine-phosphate mutase, is a crucial enzyme that catalyzes the reversible isomerization of N-acetylglucosamine-6-phosphate (GlcNAc-6-P) to N-acetylglucosamine-1-phosphate (GlcNAc-1-P). nih.govmdpi.comnih.govhmdb.caebi.ac.uk This intramolecular phosphoryl transfer is a key step in the pathway that provides the substrate for UDP-GlcNAc synthesis. nih.gov In humans, this enzyme is identified as Phosphoglucomutase 3 (PGM3). ebi.ac.ukuniprot.org
Isomerization of N-Acetylglucosamine-6-phosphate to this compound
The reaction catalyzed by AGM/PGM is a critical control point in the flow of metabolites through the HBP. The enzyme facilitates the transfer of a phosphate (B84403) group from the C6 position to the C1 position of the N-acetylglucosamine sugar ring. This conversion is essential as only the 1-phosphate isomer can be utilized by the subsequent enzyme in the pathway, UDP-N-acetylglucosamine pyrophosphorylase. The mechanism of this isomerization involves a phospho-enzyme intermediate. The active site contains a conserved serine residue that is phosphorylated. nih.govuniprot.orgfrontiersin.org The reaction proceeds through the formation of a transient N-acetylglucosamine-1,6-bisphosphate intermediate. mdpi.comnih.gov The enzyme requires a divalent metal ion, typically Mg²⁺, for its catalytic activity. uniprot.orgfrontiersin.org Structural and mechanistic studies suggest a substrate-assisted catalysis where the phosphate group of the substrate itself may act as a catalytic base. nih.gov
Functional Characterization of AGM/PGM Orthologs
AGM/PGM is an essential enzyme found across eukaryotes, from yeast to mammals, highlighting its fundamental role in cellular metabolism. ebi.ac.uk Orthologs of this enzyme have been identified and characterized in various organisms, including the fungus Aspergillus fumigatus and the mosquito Anopheles darlingi. nih.gov While the core function of catalyzing the isomerization of GlcNAc-6-P to GlcNAc-1-P is conserved, some orthologs exhibit a degree of substrate promiscuity. For instance, the Aspergillus fumigatus AGM1 has been shown to possess both phosphoglucomutase and phosphoacetylglucosamine mutase activity, capable of interconverting glucose-1-phosphate (Glc-1-P) and glucose-6-phosphate (Glc-6-P), although it shows a preference for GlcNAc-6-P as its substrate. nih.gov
| Enzyme (Organism) | Substrate | Apparent Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| AGM1 (Aspergillus fumigatus) | GlcNAc-6-P | 0.05 ± 0.01 | 3.5 ± 0.1 | 70 |
| AGM1 (Aspergillus fumigatus) | GlcNAc-1-P | 0.021 ± 0.002 | 10.2 ± 0.2 | 486 |
| AGM1 (Aspergillus fumigatus) | Glc-6-P | 0.29 ± 0.03 | 1.1 ± 0.1 | 3.8 |
| AGM1 (Aspergillus fumigatus) | Glc-1-P | 0.06 ± 0.01 | 7.9 ± 0.3 | 132 |
Table 1: Kinetic parameters of Aspergillus fumigatus AGM1 for various phosphosugar substrates. Data from nih.gov.
Genetic Perturbations and Their Metabolic Consequences
The critical role of AGM/PGM is underscored by the severe consequences of its genetic disruption. In humans, autosomal recessive hypomorphic mutations in the PGM3 gene lead to a congenital disorder of glycosylation (PGM3-CDG). nih.govnih.govwikipedia.orgnih.gov This condition is characterized by a multisystemic phenotype including severe atopy, immunodeficiency, autoimmunity, and neurocognitive impairment. nih.govnih.govwikipedia.org
At the metabolic level, PGM3 deficiency results in a significant reduction in enzyme activity. nih.gov This impairment leads to an accumulation of the substrate, GlcNAc-6-P, and a decrease in the downstream product, UDP-GlcNAc. frontiersin.orgnih.gov The reduced availability of UDP-GlcNAc disrupts multiple glycosylation pathways, including N- and O-linked glycosylation of proteins. nih.govnih.gov Metabolomic studies in patients with PGM3 deficiency have revealed significant dysregulation in nucleic acid and taurine/hypotaurine metabolic pathways, with decreased levels of uridine (B1682114), xanthine, and hypoxanthine. nih.gov Furthermore, PGM3 insufficiency has been shown to impair T-cell proliferation and function by affecting not only glycosylation but also cellular energy pathways like glycolysis and mitochondrial respiration. frontiersin.org In murine models, complete knockout of Pgm3 is embryonically lethal, while hypomorphic alleles result in hematopoietic defects, further emphasizing the enzyme's essential role in development and cellular homeostasis. nih.gov
UDP-N-Acetylglucosamine Pyrophosphorylase (GlcNAc1pUT/UAP) Catalysis
UDP-N-acetylglucosamine pyrophosphorylase (EC 2.7.7.23), also known as this compound uridylyltransferase, is the enzyme that catalyzes the final committed step in the synthesis of UDP-GlcNAc. mdpi.comnih.govrsc.orgwikipedia.org This reaction involves the condensation of this compound with UTP to produce UDP-N-acetylglucosamine and pyrophosphate. nih.govrsc.orgwikipedia.org This enzyme is a key player in providing the essential precursor for a multitude of biosynthetic pathways.
Reaction Kinetics and Substrate Specificity
The catalytic mechanism of GlcNAc1pUT/UAP proceeds via a direct nucleophilic attack of the phosphate oxygen of GlcNAc-1-P on the α-phosphate of UTP, following an SN2-like mechanism. nih.govebi.ac.uk This reaction is dependent on the presence of a divalent cation, typically Mg²⁺, which helps to stabilize the transition state. nih.gov The enzyme is highly specific for its substrates, although some orthologs can utilize alternative sugar-1-phosphates to a lesser extent. For example, the Arabidopsis thaliana UAGPase2 can utilize N-acetylgalactosamine-1-phosphate (GalNAc-1-P) and glucose-1-phosphate (Glc-1-P), but with a significantly lower affinity compared to its preferred substrate, GlcNAc-1-P. nih.gov In the protozoan parasite Giardia lamblia, the UDP-N-acetylglucosamine pyrophosphorylase is allosterically activated by glucosamine-6-phosphate, indicating a regulatory mechanism to control the flux through the pathway during its life cycle. nih.gov
| Enzyme (Organism) | Substrate | Apparent Km (mM) |
| UAGPase2 (Arabidopsis thaliana) | GlcNAc-1-P | 0.18 |
| UAGPase2 (Arabidopsis thaliana) | GalNAc-1-P | 1.0 |
| UAGPase2 (Arabidopsis thaliana) | Glc-1-P | 3.2 |
| UAGPase2 (Arabidopsis thaliana) | UTP (with GlcNAc-1-P) | 0.2 |
| UAGPase2 (Arabidopsis thaliana) | UTP (with GalNAc-1-P) | 3.0 |
| UAGPase2 (Arabidopsis thaliana) | UTP (with Glc-1-P) | 0.4 |
Table 2: Apparent Km values for Arabidopsis thaliana UAGPase2 with different substrates. Data from nih.gov.
Structural Biology of GlcNAc1pUT/UAP and GlmU
Crystal structures of GlcNAc1pUT/UAP from various organisms, including fungi, insects, and humans, have revealed a conserved three-dimensional architecture. nih.govfrontiersin.org The enzyme typically forms a homotrimer, with each monomer consisting of an N-terminal domain, a central catalytic domain with a Rossmann-like fold, and a C-terminal domain. mdpi.com The active site is located at the interface of these domains.
In many bacteria, the uridyltransferase activity is part of a bifunctional enzyme called GlmU. ebi.ac.uk GlmU possesses both an N-terminal uridyltransferase domain and a C-terminal acetyltransferase domain. The acetyltransferase domain catalyzes the preceding step in the pathway: the conversion of glucosamine-1-phosphate to this compound. ebi.ac.uk The crystal structure of Escherichia coli GlmU has shown that the acetyltransferase active site is formed at the junction of two adjacent subunits of the trimeric enzyme. ebi.ac.uk Structural comparisons of GlmU from Mycobacterium tuberculosis with and without bound substrates have revealed conformational changes upon substrate binding, particularly the ordering of a loop that contributes to stabilizing acetyl-CoA.
The structural details of the uridyltransferase active site show how the enzyme precisely positions GlcNAc-1-P and UTP for catalysis. A conserved lysine (B10760008) residue has been shown to be crucial, mimicking the role of a second metal ion observed in some bacterial orthologs, thereby facilitating the pyrophosphorolysis reaction. nih.govrsc.org The high degree of conservation in the active site and the essentiality of this enzyme across many species, including pathogens, make GlcNAc1pUT/UAP and GlmU attractive targets for the development of novel antimicrobial agents. mdpi.comrsc.org
Enzymology and Molecular Mechanisms of this compound
This compound (GlcNAc-1-P) is a critical intermediate in key metabolic pathways. The enzymes that synthesize and utilize this molecule are subject to intricate regulatory mechanisms and exhibit significant genetic diversity.
Enzyme Regulation and Modulators
The regulation of enzymes involved in GlcNAc-1-P metabolism is crucial for maintaining cellular homeostasis. One of the key enzymes is UDP-N-acetylglucosamine pyrophosphorylase (UAP), which catalyzes the formation of UDP-N-acetylglucosamine (UDP-GlcNAc) from GlcNAc-1-P and UTP. sigmaaldrich.com The activity of these enzymes can be influenced by various factors.
For instance, the enzyme this compound transferase (NAGT), which is involved in the biosynthesis of dolichol-linked oligosaccharides, is inhibited by the natural nucleoside antibiotic tunicamycin (B1663573). uniprot.org Tunicamycin acts as a structural analog of UDP-GlcNAc and competitively inhibits the enzyme. uniprot.org
In the context of lysosomal enzyme targeting, the activity of GlcNAc-1-phosphotransferase (PTase) is controlled by a unique structural motif. A "hockey-stick-like" motif within the enzyme can block the catalytic pocket. The movement of this motif allows access for the substrate, thereby activating the enzyme. It is proposed that the selective binding of a lysosomal hydrolase to the enzyme locks it in an active state, ensuring that only the N-linked glycans of these specific enzymes are phosphorylated. nih.gov
Furthermore, the enzyme DPM2, which regulates the synthesis of dolichol-phosphate-mannose, also plays a role in regulating GPI-N-acetylglucosaminyltransferase (GPI-GnT), the initial enzyme in GPI anchor biosynthesis. nih.gov
Gene Expression and Isoform Diversity (e.g., UAP1, UAP2)
The genes encoding enzymes that utilize GlcNAc-1-P exhibit notable diversity in their expression and the presence of isoforms. A prominent example is the UDP-N-acetylglucosamine pyrophosphorylase, encoded by the UAP genes. In rice, two such genes, UAP1 and UAP2, have been identified. These genes are located on different chromosomes and are controlled by distinct promoters, suggesting they arose from a recent gene duplication event. nih.gov
While both UAP1 and UAP2 proteins show high sequence homology and similar 3D structures, their expression patterns differ. UAP1 is highly expressed throughout the developmental stages of a leaf, whereas UAP2 is primarily expressed in the young leaf stage. nih.govnih.gov This differential expression suggests that they have synergistic but also distinct roles in leaf survival. nih.gov Functional studies have shown that UAP2 can compensate for the loss of UAP1 function, providing evidence for their similar enzymatic activity in catalyzing UDP-GlcNAc biosynthesis. nih.govnih.gov Both UAP1 and UAP2 are localized in the cytoplasm, where they carry out their functions. nih.govnih.gov
In the parasite Leishmania, the gene for this compound transferase (nagt) is a single-copy gene. cabidigitallibrary.orgnih.gov Interestingly, resistance to the antibiotic tunicamycin in Leishmania has been linked to increased transcription of the nagt gene, often due to gene amplification. uniprot.org This highlights the importance of gene regulation in the organism's response to environmental pressures.
This compound Transferase (NAGT/GlcNAc-1-phosphotransferase) Activity
This compound transferase, also known as GlcNAc-1-phosphotransferase, is a crucial enzyme with distinct roles in two major cellular processes: the biosynthesis of glycosylphosphatidylinositol (GPI) anchors and the targeting of lysosomal enzymes. ontosight.aiwikipedia.org
Role in Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis Initiation
GPI anchors are complex glycolipids that attach a wide variety of proteins to the cell surface of eukaryotes. nih.govnih.gov The biosynthesis of these anchors is a multi-step process that begins in the endoplasmic reticulum (ER). nih.govnih.gov
The very first step in GPI anchor biosynthesis is the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI), a lipid embedded in the ER membrane. nih.govroyalsocietypublishing.org This reaction is catalyzed by a multi-subunit enzyme complex called GPI-N-acetylglucosaminyltransferase (GPI-GnT). nih.govroyalsocietypublishing.org The product of this reaction is N-acetylglucosaminyl-phosphatidylinositol (GlcNAc-PI). nih.gov
The GPI-GnT complex is remarkably intricate, composed of several different proteins, including PIG-A, PIG-C, PIG-H, PIG-P, PIG-Q, PIG-Y, and DPM2 in mammals. nih.govnih.gov This complexity is unusual for a glycosyltransferase and suggests that the enzyme may have regulatory functions beyond its catalytic activity. illinois.edunih.gov The enzyme complex shows a preference for certain types of PI, indicating that it recognizes the fatty acyl chains of the lipid substrate. nih.gov
Following the initial transfer of GlcNAc to PI, the GPI anchor undergoes a series of maturation steps. The GlcNAc-PI intermediate is de-N-acetylated to form glucosaminyl-phosphatidylinositol (GlcN-PI). nih.gov This intermediate is then translocated from the cytoplasmic side to the luminal side of the ER. nih.gov
Once in the ER lumen, the inositol (B14025) ring of GlcN-PI is acylated. nih.gov This is followed by the sequential addition of three mannose residues and an ethanolamine (B43304) phosphate group. nih.gov The completed GPI anchor is then transferred en bloc to a newly synthesized protein by the GPI transamidase complex. nih.govroyalsocietypublishing.org The protein is attached to the GPI anchor via the ethanolamine phosphate bridge. nih.gov Further modifications, such as lipid remodeling and glycan side-chain additions, can occur in the ER and after transport to the Golgi apparatus. nih.gov
Mechanism of Lysosomal Enzyme Targeting
In vertebrates, a specific pathway ensures that newly synthesized degradative enzymes, known as lysosomal hydrolases, are correctly transported to the lysosome. nih.govpnas.org This process relies on a unique recognition marker, mannose-6-phosphate (B13060355) (M6P), which is added to the N-linked glycans of these enzymes in the Golgi apparatus. nih.govbiorxiv.org
The creation of the M6P marker is a two-step process initiated by the enzyme UDP-GlcNAc:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (also referred to as GlcNAc-1-phosphotransferase or PTase). nih.govnih.gov This enzyme specifically recognizes and binds to lysosomal hydrolases as they transit through the Golgi. pnas.org
The PTase then catalyzes the transfer of a GlcNAc-1-phosphate group from the donor substrate UDP-GlcNAc to one or more mannose residues on the N-linked glycans of the lysosomal hydrolase. nih.govwikipedia.org In a subsequent step, a second enzyme, N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (also known as the "uncovering enzyme"), removes the GlcNAc moiety, exposing the M6P tag. nih.govnih.gov This uncovered M6P marker is then recognized by M6P receptors in the trans-Golgi network, which mediate the transport of the hydrolases to the lysosomes. nih.govpnas.org
The mammalian GlcNAc-1-phosphotransferase is a large, complex enzyme composed of six subunits: two alpha (α), two beta (β), and two gamma (γ) subunits. wikipedia.orgnih.gov The α and β subunits form the catalytic core and are encoded by the GNPTAB gene, while the γ subunits are encoded by the GNPTG gene. wikipedia.orgnih.gov The specificity of this enzyme for lysosomal hydrolases is crucial to prevent the mis-targeting of other glycoproteins. nih.gov
This compound Transferase (NAGT/GlcNAc-1-phosphotransferase) Activity
Mechanism of Lysosomal Enzyme Targeting
Mannose-6-phosphate (M6P) Recognition Signal Formation
The creation of the M6P signal is a two-step enzymatic cascade. molbiolcell.orgpnas.org The initial and rate-limiting step is the transfer of this compound from a UDP-GlcNAc donor to the 6-hydroxyl group of mannose residues on high-mannose-type N-glycans of lysosomal hydrolases. wustl.eduresearchgate.net This reaction is catalyzed by GlcNAc-1-phosphotransferase (GNPT) and results in the formation of a phosphodiester intermediate, this compound-mannose. pnas.orgnih.gov In the subsequent step, a second enzyme, N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, also known as the "uncovering enzyme," removes the terminal GlcNAc moiety, thereby exposing the M6P recognition signal. molbiolcell.orgpnas.orgnih.gov This exposed M6P tag is then recognized by M6P receptors in the trans-Golgi network, which mediate the packaging and transport of the hydrolases to the lysosomes. wikipedia.orgnih.gov
Phosphorylation of Mannosyl Residues in N-linked Glycoproteins
The phosphorylation of mannosyl residues by GNPT is a highly selective process, ensuring that only lysosomal enzymes are tagged for transport. nih.gov The enzyme specifically recognizes a protein determinant on the surface of the lysosomal hydrolases, which allows it to distinguish them from other glycoproteins transiting through the Golgi. nih.gov GNPT can phosphorylate up to five different mannose residues on the N-linked glycans, and a single glycan can receive up to two phospho-GlcNAc tags. nih.gov The presence of multiple M6P residues on a single hydrolase can enhance its binding affinity to the M6P receptors. researchgate.net The transfer of the this compound group occurs en bloc to the 6-hydroxyl of the mannose residue. wustl.edu
Subunit Composition and Function (GNPTAB, GNPTG)
The GlcNAc-1-phosphotransferase enzyme is a complex heterohexameric protein with a total molecular weight of approximately 400 kDa. pnas.orgnih.gov It is composed of three distinct subunits: two alpha (α), two beta (β), and two gamma (γ) subunits, arranged in an α₂β₂γ₂ configuration. biorxiv.orgwikipedia.org These subunits are encoded by two separate genes: GNPTAB and GNPTG. medlineplus.govmedlineplus.gov
The GNPTG gene encodes the γ subunit, which plays a crucial regulatory and substrate recognition role. pnas.orgnih.govmedlineplus.gov The γ subunit is a soluble protein that is responsible for recognizing and binding to the high-mannose glycans on the lysosomal hydrolase substrates. nih.govnih.gov This interaction is thought to properly orient the glycan within the active site of the α subunit for efficient phosphorylation. nih.govnih.gov While the α and β subunits are essential for catalytic activity, the γ subunit enhances the enzyme's efficiency and is required for the proper phosphorylation of about two-thirds of lysosomal enzymes. pnas.orgnih.gov
| Subunit | Gene | Function |
| Alpha (α) | GNPTAB | Forms the catalytic core, binds UDP-GlcNAc, and catalyzes the phosphotransferase reaction. nih.govmedlineplus.govresearchgate.netnih.gov |
| Beta (β) | GNPTAB | Part of the catalytic core, contributes to enzyme stability and function. medlineplus.govresearchgate.net |
| Gamma (γ) | GNPTG | Recognizes and binds high-mannose glycans on lysosomal hydrolases, enhancing enzyme efficiency. pnas.orgnih.govnih.govnih.govmedlineplus.gov |
Regulatory Domains and Their Influence on Enzyme Function
The activity of GlcNAc-1-phosphotransferase is tightly regulated to ensure the specific phosphorylation of lysosomal enzymes. This regulation is achieved through the modular architecture of its subunits, which contain several distinct domains.
The GNPTAB precursor protein possesses a complex organization, including two transmembrane segments that anchor the enzyme to the Golgi membrane, and several luminal domains. biorxiv.org These luminal domains include four conserved regions (CR1-CR4) that fold to form the catalytic domain, Notch repeats, and a DMAP interaction domain which are involved in recognizing and binding the protein part of the lysosomal hydrolases. biorxiv.orgnih.gov
Recent structural studies have identified a "hockey stick-like" motif within the αβ subunits that acts as a key regulatory element. nih.gov In an inactive state, this motif blocks the catalytic pocket, preventing the access of the hydrolase glycan. nih.gov The binding of a lysosomal hydrolase to the recognition domains of GNPT is proposed to induce a conformational change, moving this inhibitory motif and thereby activating the enzyme. nih.gov This substrate-induced activation mechanism ensures that the phosphorylation is restricted to the correct glycoprotein (B1211001) substrates. nih.gov The S1 domain of the GNPTAB precursor has also been shown to regulate the enzyme's activity by influencing the proteolytic cleavage that generates the mature α and β subunits. nih.gov
| Domain/Motif | Location | Function |
| Catalytic Domain (CR1-CR4) | GNPTAB (α subunit) | Binds UDP-GlcNAc and catalyzes the transfer of GlcNAc-1-phosphate. biorxiv.orgresearchgate.net |
| Notch Repeats & DMAP Domain | GNPTAB | Mediate the recognition and binding of the protein component of lysosomal hydrolases. nih.gov |
| "Hockey stick-like" Motif | GNPTAB (αβ subunits) | Acts as an autoinhibitory domain that blocks the catalytic site, its movement activates the enzyme. nih.gov |
| S1 Domain | GNPTAB | Regulates the proteolytic maturation and activity of the enzyme. nih.gov |
| Mannose-binding Domain | GNPTG (γ subunit) | Binds to the mannose residues of the N-linked glycans on lysosomal enzymes. nih.govnih.govrcsb.org |
Biological Roles and Interconnections of N Acetylglucosamine 1 Phosphate Metabolism
Contribution to Protein Glycosylation
N-Acetylglucosamine-1-phosphate (GlcNAc-1-P) is a pivotal metabolic intermediate that serves as a fundamental building block for two major forms of protein glycosylation: N-linked glycosylation and O-GlcNAcylation. Its central role lies in its position as the direct precursor to uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc), the activated sugar nucleotide indispensable for these modifications. nih.govnih.govhmdb.ca The metabolic flux through the hexosamine biosynthetic pathway (HBP), which produces UDP-GlcNAc, integrates cellular nutrient status from glucose, amino acid, fatty acid, and nucleotide metabolism. nih.gov Consequently, the availability of GlcNAc-1-P, and subsequently UDP-GlcNAc, links the cell's metabolic state to the regulation of protein structure and function.
N-linked Glycosylation Initiation and Processing
N-linked glycosylation is a highly conserved post-translational modification in eukaryotes, essential for the proper functioning of a vast number of proteins. nih.govnih.gov It involves the attachment of a complex oligosaccharide, or glycan, to the nitrogen atom of an asparagine residue within a specific consensus sequence of a polypeptide chain. wikipedia.orgwikipedia.org This process is critical for a wide array of physiological functions, including cell adhesion, immune response, and signal transduction. nih.gov
The initiation of N-linked glycosylation occurs on the cytosolic face of the endoplasmic reticulum (ER) membrane and is critically dependent on the dolichol phosphate (B84403) pathway. nih.govnih.gov The very first and committed step of this pathway is catalyzed by the enzyme UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosaminephosphotransferase (GPT), also known as GlcNAc-1-P-transferase. nih.gov This enzyme facilitates the transfer of an this compound (GlcNAc-1-P) group from the high-energy sugar donor UDP-GlcNAc to the lipid carrier dolichyl-phosphate (Dol-P). nih.gov
This reaction yields dolichyl-diphosphate-N-acetylglucosamine (Dol-PP-GlcNAc), the foundational piece of the oligosaccharide precursor. nih.gov The oligosaccharide chain is then further elongated on the cytosolic side of the ER before being flipped into the ER lumen for the completion of the precursor assembly. nih.gov The entire pre-assembled glycan is then transferred from the dolichol carrier to the target asparagine residue of a nascent polypeptide chain by the oligosaccharyltransferase complex. nih.gov Therefore, the availability of GlcNAc-1-P is a rate-limiting factor for the initiation of the entire N-linked glycosylation cascade.
The attachment of N-linked glycans has a profound impact on the co-translational and post-translational folding of glycoproteins. nih.govwikipedia.org In the ER, these bulky and hydrophilic glycan structures help to ensure that proteins achieve their correct three-dimensional conformation. wikipedia.orgyoutube.com They can prevent protein aggregation and are recognized by a system of ER-resident chaperones and lectins, which assist in the quality control of protein folding. youtube.com
If a protein is improperly folded, it may be retained within the ER for refolding or targeted for degradation. nih.gov The correct glycosylation status, initiated by the GlcNAc-1-P transfer, is thus a crucial checkpoint for protein quality control. Once correctly folded and assembled, N-linked glycoproteins are exported from the ER and trafficked through the Golgi apparatus, where their glycans can be further modified. youtube.com These modifications act as signals that direct the protein to its final destination, whether it be secretion from the cell, insertion into the plasma membrane, or delivery to other organelles like lysosomes. wikipedia.orgwikipedia.org Disruption in the early stages of N-linked glycosylation, stemming from a lack of precursors like GlcNAc-1-P, can lead to the accumulation of misfolded proteins, inducing ER stress and compromising cellular function. nih.gov
O-GlcNAcylation and Intracellular Protein Modification
Distinct from the complex, branched structures of N-linked glycans, O-GlcNAcylation is a post-translational modification characterized by the attachment of a single N-acetylglucosamine (GlcNAc) molecule to the hydroxyl group of serine or threonine residues on proteins. nih.govwikipedia.org This modification occurs exclusively on nuclear and cytoplasmic proteins, in contrast to N-linked glycosylation which modifies proteins entering the secretory pathway. wikipedia.org
O-GlcNAcylation is a highly dynamic and reversible process, analogous to protein phosphorylation, and is often referred to as a "nutrient sensor" because the levels of the donor substrate, UDP-GlcNAc, fluctuate with the cell's nutritional state. nih.govwikipedia.org The addition of O-GlcNAc is catalyzed by a single enzyme, O-GlcNAc transferase (OGT), while its removal is mediated by O-GlcNAcase (OGA). nih.gov This rapid cycling allows for the swift regulation of protein function in response to metabolic and stress signals. wikipedia.org
Thousands of cytosolic and nuclear proteins are targets for O-GlcNAcylation, including transcription factors, cytoskeletal proteins, signaling molecules, and enzymes. nih.govwikipedia.org The addition or removal of the O-GlcNAc moiety can alter a protein's activity, stability, subcellular localization, and its interactions with other proteins. wikipedia.org This dynamic interplay provides a crucial mechanism for integrating cellular metabolism with the regulation of a vast number of intracellular processes.
The regulatory scope of O-GlcNAcylation is extensive, with profound effects on fundamental cellular processes. In the nucleus, O-GlcNAcylation of transcription factors and chromatin-modifying enzymes, including histone proteins themselves, directly influences gene expression. nih.govwikipedia.org For example, transcription factors such as c-myc and p53 are known to be O-GlcNAcylated, which can modulate their transcriptional activity and stability. nih.gov
O-GlcNAcylation also plays a significant role in regulating protein synthesis. Key components of the translational machinery, including ribosomal proteins and initiation factors, are modified by O-GlcNAc, suggesting that this modification helps to coordinate protein production with nutrient availability. nih.gov Furthermore, O-GlcNAcylation is deeply intertwined with cellular signal transduction pathways. It often engages in a complex crosstalk with protein phosphorylation, where the two modifications can compete for the same or adjacent serine/threonine sites, creating a reciprocal relationship. wikipedia.orgnih.gov This "yin-yang" dynamic allows O-GlcNAcylation to modulate signaling cascades involved in growth, stress response, and cell cycle progression. nih.gov
Structural Component Biosynthesis
The primary fate of this compound in many organisms is its conversion into UDP-N-acetylglucosamine (UDP-GlcNAc), an activated sugar nucleotide. frontiersin.org This high-energy molecule serves as the essential building block for the assembly of vital complex polysaccharides. GlcNAc-1-P is therefore indispensable for the creation of protective and shape-defining structures in both bacteria and fungi.
Bacterial Peptidoglycan Synthesis
In bacteria, the integrity of the cell wall is paramount for survival, providing structural support and protection from osmotic stress. frontiersin.org A key component of this wall is peptidoglycan, a massive polymer composed of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, cross-linked by short peptides. nih.govnih.gov
The biosynthesis of this essential structure begins in the cytoplasm and is critically dependent on the availability of UDP-GlcNAc. nih.gov this compound is a direct precursor in this pathway. The enzyme this compound uridyltransferase, the product of the glmU gene, catalyzes the reaction between GlcNAc-1-P and uridine triphosphate (UTP). frontiersin.org This reaction yields UDP-GlcNAc and pyrophosphate. UDP-GlcNAc then serves two crucial roles: it is directly incorporated into the growing glycan chain, and it is also the substrate for the synthesis of UDP-MurNAc, the other sugar component of peptidoglycan. nih.govacs.org The entire process underscores the foundational role of GlcNAc-1-P in maintaining bacterial cell wall integrity. frontiersin.org
Table 1: Key Molecules in Bacterial Peptidoglycan Synthesis
| Molecule | Role |
| This compound (GlcNAc-1-P) | Precursor molecule, converted to UDP-GlcNAc. |
| Uridine triphosphate (UTP) | Provides the UMP moiety and energy for the activation of GlcNAc-1-P. |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | Activated sugar nucleotide; direct donor of GlcNAc for the glycan chain and precursor for UDP-MurNAc synthesis. nih.gov |
| N-acetylmuramic acid (MurNAc) | The second alternating sugar in the peptidoglycan backbone. nih.gov |
| Peptidoglycan | The final structural polymer of the bacterial cell wall. nih.govnih.gov |
Fungal Chitin (B13524) Formation
Similar to peptidoglycan in bacteria, chitin provides essential rigidity and structural support to the cell walls of most fungi. plos.org Chitin is a long-chain polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc) residues. plos.org The synthesis of this polysaccharide is a vital process for fungal growth, morphogenesis, and viability.
The pathway to chitin begins with glucose and proceeds through a series of enzymatic steps to produce GlcNAc-1-P. nih.gov Specifically, fructose-6-phosphate (B1210287) is converted to glucosamine-6-phosphate, which is then acetylated to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). The enzyme phosphoacetylglucosamine mutase (AGM1 in Aspergillus) then isomerizes GlcNAc-6-P to this compound. nih.gov
Following its formation, GlcNAc-1-P is activated in a reaction catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP). oup.com This enzyme utilizes UTP to convert GlcNAc-1-P into UDP-GlcNAc, the direct substrate for chitin synthase enzymes. nih.gov These synthases, located in the plasma membrane, polymerize GlcNAc units from UDP-GlcNAc into the growing chitin chains that are integrated into the cell wall. plos.org
Cell Signaling and Regulatory Networks
Beyond its structural role, the metabolic pathway that produces this compound is a critical hub for cellular sensing and regulation. By integrating inputs from major metabolic streams, it allows cells to link their nutritional status to fundamental processes like growth, development, and virulence.
Role in Nutrient Sensing and Metabolic Integration (HBP as a Hub)
This compound is an intermediate in the Hexosamine Biosynthetic Pathway (HBP). This pathway is uniquely positioned to function as a central nutrient sensor for the cell. frontiersin.org It integrates metabolites from several core metabolic routes:
Glucose metabolism: The pathway begins with fructose-6-phosphate, a glycolytic intermediate. nih.gov
Amino acid metabolism: Glutamine provides the amino group in the first committed step of the HBP. nih.gov
Fatty acid metabolism: Acetyl-CoA is the donor for the acetylation step, linking lipid metabolism to the pathway. frontiersin.org
Nucleotide metabolism: UTP is required for the final activation step, converting GlcNAc-1-P to UDP-GlcNAc. frontiersin.org
Influence on Morphogenesis and Virulence in Pathogens
The ability to sense and respond to the environment is critical for pathogenic microbes to successfully infect a host. The HBP and the availability of N-acetylglucosamine play a significant role in controlling the morphology and virulence of several pathogens. nih.gov
In the human fungal pathogen Candida albicans, N-acetylglucosamine (GlcNAc) itself acts as a potent signaling molecule. nih.gov Exposure to external GlcNAc, which can be taken up and fed into the HBP, induces a dramatic morphological switch from a budding yeast form to a filamentous hyphal form. nih.govnih.gov This transition is a key virulence trait, enabling the fungus to invade host tissues. plos.org The signaling pathways triggered by GlcNAc are complex, involving both metabolic-dependent and -independent mechanisms to promote hyphal growth and the expression of virulence genes. nih.govresearchgate.netresearchgate.net
In pathogenic bacteria, GlcNAc metabolism also influences virulence. For instance, in adherent and invasive Escherichia coli (AIEC), the presence of GlcNAc and its regulatory protein NagC can impact the early stages of biofilm formation, a process crucial for intestinal colonization. researchgate.net In Pseudomonas aeruginosa, GlcNAc present in the lung secretions of cystic fibrosis patients can induce the production of antimicrobial compounds, potentially giving it a competitive advantage. nih.gov This demonstrates that the metabolic pathway involving GlcNAc-1-P is not just for building structures but is also deeply integrated with the machinery that controls pathogenicity.
Modulation of Immune Responses
The structural polymers derived from this compound metabolism—bacterial peptidoglycan and fungal chitin—are potent triggers of the host immune system. nih.govnih.gov These molecules are recognized as Microbe-Associated Molecular Patterns (MAMPs) by Pattern Recognition Receptors (PRRs) on host immune cells. oup.com
Due to the shared N-acetylglucosamine backbone, there is structural similarity between peptidoglycan and chitin. plos.org This can lead to recognition by some of the same or similar host receptors, such as Toll-like receptors (TLRs) and NOD-like receptors (Nod1, Nod2), initiating inflammatory signaling cascades to combat infection. plos.orgfrontiersin.org The detection of these cell wall fragments is a fundamental way the innate immune system senses microbial invasion. nih.govnih.gov
Furthermore, the flux through the HBP within immune cells themselves can modulate their function. The level of UDP-GlcNAc, derived from GlcNAc-1-P, dictates the extent of O-GlcNAcylation on intracellular proteins. nih.gov This modification can directly affect key signaling proteins involved in inflammatory pathways. For example, O-GlcNAcylation can regulate the activity of proteins in antiviral signaling pathways, such as MAVS, thereby fine-tuning the host's immune response to infection. frontiersin.org This demonstrates that the metabolism of GlcNAc-1-P has a dual role in immunity: its end-products on the pathogen surface activate the immune system, while the pathway's activity within host cells helps regulate the ensuing response.
Impact on Cellular Stress Responses (e.g., Salt Stress in Plants)
This compound (GlcNAc-1-P) is a crucial intermediate in the hexosamine biosynthetic pathway (HBP), which culminates in the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). This activated sugar nucleotide is essential for protein N-glycosylation, a post-translational modification vital for proper protein folding and function. Disruptions in this pathway can significantly impact cellular stress responses, particularly in plants facing abiotic challenges like salinity.
In the plant Arabidopsis thaliana, the final step of UDP-GlcNAc synthesis is catalyzed by N-acetylglucosamine-1-P uridylyltransferases (GlcNAc1pUTs). frontiersin.org Studies involving the knockdown of these enzymes have revealed their critical role in salt stress tolerance. Transgenic plants with reduced GlcNAc1pUT activity exhibit decreased UDP-GlcNAc levels, leading to altered protein N-glycosylation and the induction of an unfolded protein response, especially under salt stress conditions. frontiersin.org
These genetically modified plants display heightened sensitivity to salt, characterized by delayed seed germination and impaired early seedling development. frontiersin.org This salt hypersensitivity is linked to an increase in the biosynthesis and signaling of the stress hormone abscisic acid (ABA). frontiersin.org Transcriptomic analysis of these plants further confirms the upregulation of genes involved in ABA biosynthesis, signaling networks, and general salt stress responses. frontiersin.org This evidence underscores the essentiality of GlcNAc1pUTs and, by extension, a stable supply of GlcNAc-1-P, for maintaining protein N-glycosylation integrity and mounting an appropriate response to salt stress through ABA-mediated pathways. frontiersin.org
The application of N-acetylglucosamine (GlcNAc) to the soil has been shown to improve the growth of plants like tomatoes and cucumbers under salt stress conditions. researchgate.netresearchgate.net This suggests that bolstering the initial substrates of the HBP can enhance plant resilience to salinity.
Table 1: Impact of Modified GlcNAc-1-P Metabolism on Plant Salt Stress Response
| Genetic Modification/Treatment | Organism | Key Findings | Reference |
|---|---|---|---|
| Knockdown of GlcNAc1pUT genes | Arabidopsis thaliana | Reduced UDP-GlcNAc, altered N-glycosylation, salt hypersensitivity, increased ABA signaling. | frontiersin.org |
Developmental Processes
The metabolic pathway involving this compound is fundamental not only for stress adaptation but also for the execution of core developmental programs in various organisms, including embryogenesis and gametogenesis.
The production of UDP-GlcNAc from GlcNAc-1-P is a conserved and critical process for the development of both plants and animals. In Arabidopsis thaliana, two genes, GlcNA.UT1 and GlcNA.UT2, encode for N-acetylglucosamine-1-P uridylyltransferases. While single mutants for either gene show no obvious defects, a double mutant is lethal, indicating functional redundancy and the essential nature of this enzymatic step for plant viability. oup.com
Detailed genetic analysis of plants with compromised GlcNA.UT function has revealed severe reproductive defects. These include shorter siliques, reduced seed set, impaired pollen viability, and unfertilized ovules. oup.com The transmission of gametes lacking functional copies of these genes is significantly hampered. Specifically, male gametophyte development is often arrested at the late vacuolated or pollen mitosis I stages. oup.com Female gametophyte development can be halted at the uninucleate embryo sac stage. oup.com Even when fertilization occurs, embryonic development in some mutant backgrounds is arrested at the early globular stage. oup.com These findings collectively demonstrate that the GlcNAc1pUT-catalyzed reaction is indispensable for both male and female gametogenesis and subsequent embryogenesis in plants.
In the nematode Caenorhabditis elegans, the enzyme that catalyzes the first step of N-linked glycosylation, UDP-N-acetylglucosamine-dolichyl-phosphate N-acetylglucosaminephosphotransferase (DPAGT1), is crucial for reproductive success. This enzyme utilizes a derivative of GlcNAc-1-P to initiate the synthesis of N-glycans. Disruption of the gene encoding this enzyme, algn-7, through RNA interference or deletion, results in larval lethality and significant defects in oogenesis and the transition from oocyte to embryo. nih.govnih.gov
Phenotypes observed in these animals include endomitotic oocytes, abnormal fusion of pronuclei, and disrupted egg permeability barriers. nih.govnih.gov This highlights the critical role of N-glycosylation, and therefore the upstream availability of GlcNAc-1-P pathway products, in ensuring proper oocyte development and the successful initiation of embryonic life. nih.govnih.gov
Studies in pigs have also suggested a beneficial role for N-acetyl-D-glucosamine, a precursor to GlcNAc-1-P, during the in vitro maturation of oocytes. Its addition to the maturation medium was found to improve subsequent embryonic development after both parthenogenesis and somatic cell nuclear transfer. mdpi.com This was associated with reduced intra-oocyte reactive oxygen species and improved cytoplasmic maturation. mdpi.com
Table 2: Key Research Findings on the Role of GlcNAc-1-P Metabolism in Development
| Organism | Gene/Enzyme Studied | Developmental Process Affected | Observed Phenotypes/Effects | Reference |
|---|---|---|---|---|
| Arabidopsis thaliana | N-acetylglucosamine-1-P uridylyltransferases (GlcNA.UT1, GlcNA.UT2) | Gametogenesis, Embryogenesis | Lethality in double mutants, shorter siliques, fewer seeds, impaired pollen and ovule development, embryonic arrest. | oup.com |
| Caenorhabditis elegans | UDP-N-acetylglucosamine-dolichyl-phosphate N-acetylglucosaminephosphotransferase (algn-7) | Oogenesis, Oocyte-to-embryo transition | Larval lethality, defects in oogenesis, abnormal pronuclear fusion, defective egg permeability. | nih.govnih.gov |
Pathological Implications of Dysregulated N Acetylglucosamine 1 Phosphate Metabolism
Inherited Disorders of Glycosylation (e.g., Mucolipidosis II and III)
Inherited disorders of glycosylation are a group of rare genetic diseases caused by defects in the synthesis of glycan chains and their attachment to lipids and proteins. Among these, Mucolipidosis II (ML II) and Mucolipidosis III (ML III) are clinically severe lysosomal storage disorders directly linked to dysfunctional N-Acetylglucosamine-1-phosphate metabolism.
Genetic Basis of GlcNAc-1-phosphotransferase Deficiencies
The primary genetic basis for both ML II and ML III lies in mutations within the GNPTAB gene. labcorp.comfrontiersin.org This gene encodes the alpha (α) and beta (β) subunits of the enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase). labcorp.comfrontiersin.orgwikipedia.org This enzyme is a heterohexameric complex, also comprising two gamma (γ) subunits encoded by the GNPTG gene. wikipedia.orgoup.com
GlcNAc-1-phosphotransferase plays a pivotal role in the Golgi apparatus, where it catalyzes the first step in the formation of the mannose-6-phosphate (B13060355) (M6P) targeting signal on newly synthesized lysosomal enzymes. nih.govnih.gov This M6P tag is essential for their subsequent transport to lysosomes. wikipedia.orgmedlineplus.gov
Mutations in the GNPTAB gene lead to a deficiency in GlcNAc-1-phosphotransferase activity. frontiersin.orguniprot.org The severity of the resulting clinical phenotype—ML II or ML III—is directly correlated with the residual activity of the enzyme. nih.gov
Mucolipidosis II (I-cell disease): This is the more severe form, caused by mutations that result in a near-complete or total loss of GlcNAc-1-phosphotransferase function. medlineplus.govnih.gov Patients with ML II often present with severe symptoms shortly after birth. uniprot.org
Mucolipidosis III (Pseudo-Hurler polydystrophy): This is a more attenuated form where mutations allow for some residual enzyme activity. medlineplus.govnih.gov Symptoms are generally milder and appear later in childhood. labcorp.com
Both ML II and ML III are inherited in an autosomal recessive manner, meaning an individual must inherit two mutated copies of the GNPTAB gene, one from each parent, to be affected. labcorp.commedlineplus.gov
Table 1: Genetic and Enzymatic Basis of Mucolipidosis II and III
| Feature | Mucolipidosis II (ML II) | Mucolipidosis III (ML III) |
| Associated Gene | GNPTAB frontiersin.orguniprot.org | GNPTAB frontiersin.orguniprot.org |
| Affected Enzyme | N-acetylglucosamine-1-phosphotransferase nih.govnih.gov | N-acetylglucosamine-1-phosphotransferase nih.govnih.gov |
| Enzyme Subunits Encoded by GNPTAB | Alpha (α) and Beta (β) wikipedia.org | Alpha (α) and Beta (β) wikipedia.org |
| Inheritance Pattern | Autosomal Recessive medlineplus.gov | Autosomal Recessive medlineplus.gov |
| Enzyme Activity | Near complete or total loss medlineplus.govnih.gov | Reduced/Residual activity medlineplus.govnih.gov |
| Clinical Severity | Severe, early onset uniprot.org | Milder, later onset labcorp.com |
Consequences for Lysosomal Enzyme Sorting and Function
The deficiency of GlcNAc-1-phosphotransferase has profound consequences for the sorting and function of lysosomal enzymes. Without the proper formation of the M6P tag, newly synthesized lysosomal hydrolases are not recognized by M6P receptors in the Golgi apparatus. nih.gov
This failure in recognition leads to the mis-sorting and subsequent secretion of these enzymes out of the cell, instead of their delivery to the lysosomes. nih.govnih.gov Consequently, lysosomes lack the necessary enzymes to break down various macromolecules, such as glycosaminoglycans and lipids. medlineplus.gov This leads to the accumulation of undigested material within the lysosomes, causing them to swell and form characteristic "inclusion bodies," which are particularly prominent in the fibroblasts of ML II patients (hence the name "I-cell disease"). medlineplus.govnih.gov
The accumulation of this storage material disrupts normal cellular function and contributes to the wide range of clinical manifestations seen in ML II and ML III, including skeletal abnormalities, coarse facial features, developmental delays, and organomegaly. labcorp.comnih.gov
Role in Other Metabolic Disorders (e.g., Salla Disease Pathway)
While the most direct link of dysregulated this compound metabolism is with ML II and III, its involvement extends to other metabolic pathways. For instance, N-acetyl-glucosamine 1-phosphate is a metabolite in the Salla disease/infantile sialic acid storage disease pathway. hmdb.ca Salla disease is a lysosomal storage disorder caused by mutations in the SLC17A5 gene, which encodes a lysosomal transporter called sialin. While the primary defect is in sialic acid transport, the interconnectedness of metabolic pathways means that alterations in one can have cascading effects on others.
Implications in Disease Pathogenesis
The consequences of dysregulated this compound metabolism are not confined to rare inherited disorders. Emerging research indicates its contribution to the pathogenesis of more common and complex diseases.
Association with Altered Lysosomal Hydrolase Activity
The central role of GlcNAc-1-phosphotransferase in tagging lysosomal enzymes means that any alteration in its function directly impacts the activity of lysosomal hydrolases. nih.gov A deficiency in the enzyme leads to a decrease in the intracellular concentration of these hydrolases and a corresponding increase in their extracellular levels. nih.gov This imbalance can have significant pathological consequences in various tissues.
Contribution to Cellular Dysfunction in Specific Contexts (e.g., Osteoclasts and Vascular Calcification)
Recent studies have highlighted the role of this compound metabolism in the function of specific cell types, such as osteoclasts, and in pathological processes like vascular calcification.
Osteoclasts are specialized cells responsible for bone resorption, a process that requires the secretion of lysosomal hydrolases like cathepsin K (CTSK) and tartrate-resistant acid phosphatase (TRAP). mdpi.com Research has shown that high levels of GlcNAc-1-phosphotransferase (GNPTAB) in the areas surrounding calcification in human atherosclerotic plaques are associated with low levels of these lysosomal hydrolases. mdpi.com This suggests that elevated GNPTAB may inhibit the secretion of these enzymes from osteoclast-like cells, impairing their ability to resorb calcified matrix. mdpi.comnih.gov
This finding has significant implications for vascular calcification, a process where an imbalance between bone-forming and bone-resorbing activities in blood vessels contributes to the hardening of arteries. mdpi.com The dysfunction of osteoclast-like cells, potentially mediated by altered GNPTAB activity, may be a key mechanism in the progression of vascular calcification. mdpi.comnih.gov In vitro studies have demonstrated that silencing the GNPTAB gene in macrophages enhances their differentiation into functional osteoclasts with increased secretion of CTSK and TRAP and greater bone resorption activity. mdpi.com
Table 2: Research Findings on GNPTAB and Osteoclast Function
| Research Finding | Implication | Reference |
| High GNPTAB levels in calcified atherosclerotic plaques correlate with low levels of lysosomal hydrolases (CTSK and TRAP). | Suggests GNPTAB inhibits the secretion of bone-resorbing enzymes. | mdpi.com |
| Silencing of the GNPTAB gene in macrophages accelerates their differentiation into functional osteoclasts. | Indicates that lower GNPTAB activity promotes osteoclast function. | mdpi.com |
| GNPTAB silencing increases the secretion of CTSK and TRAP from osteoclasts. | Confirms the inhibitory role of GNPTAB on lysosomal hydrolase release in these cells. | mdpi.com |
| Osteoclasts with silenced GNPTAB show increased bone resorption activity. | Demonstrates a direct link between GNPTAB levels and the functional capacity of osteoclasts. | mdpi.com |
Advanced Research Methodologies and Experimental Approaches
Genetic Manipulation Techniques
Genetic manipulation is a cornerstone of functional analysis, enabling the precise alteration of an organism's genome to study the consequences of gene loss, modification, or ectopic expression. These approaches have been instrumental in elucidating the roles of enzymes involved in GlcNAc-1-P metabolism.
RNA interference (RNAi) is a powerful technique for transiently reducing the expression of a target gene at the post-transcriptional level. By introducing double-stranded RNA (dsRNA) homologous to a specific messenger RNA (mRNA), the cell's natural machinery is co-opted to degrade the target mRNA, thereby "knocking down" the synthesis of the corresponding protein. nih.gov This approach is particularly valuable for studying essential genes where a complete knockout would be lethal.
In the context of pathways involving GlcNAc-1-P, RNAi has been effectively used to probe the function of key enzymes. For instance, UDP-N-acetylglucosamine pyrophosphorylase (UAP), which catalyzes the formation of UDP-N-acetylglucosamine from UTP and GlcNAc-1-P, is a critical enzyme in the chitin (B13524) synthesis pathway in insects. nih.gov Silencing of the UAP gene (CmUAP) in the rice leaf folder, Cnaphalocrocis medinalis, through the injection of specific dsRNA, resulted in significant larval mortality, slowed growth, and severe developmental defects. nih.gov This demonstrates the essential nature of the pathway that consumes GlcNAc-1-P for chitin biosynthesis and highlights RNAi as a viable method for functional genomic studies in this area.
Similarly, research in the protozoan parasite Toxoplasma gondii has utilized gene downregulation techniques to investigate the importance of glucosamine-6-phosphate N-acetyltransferase (GNA1), the enzyme responsible for acetylating glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate, a direct precursor to GlcNAc-1-P. nih.gov Downregulation of GNA1 led to a significant reduction in the parasite's ability to replicate, underscoring the critical role of this metabolic step for the parasite's lytic cycle. nih.gov
Creating targeted gene deletions (knockouts) or introducing specific mutations (mutagenesis) provides a permanent and precise way to study gene function. These techniques have been widely applied to understand the metabolism of N-Acetylglucosamine-1-phosphate.
In the protozoan parasite Leishmania, the gene encoding this compound transferase was targeted for deletion. nih.gov The study revealed that the successful replacement of this gene required the presence of an episomal copy of the gene for the parasite to remain viable, indicating that the enzyme's function is essential for the parasite's growth and survival. nih.gov
In the bacterium Streptomyces coelicolor, a detailed mutational analysis of the nag metabolic genes, including nagA (N-acetylglucosamine-6-phosphate deacetylase) and nagB (glucosamine-6-phosphate deaminase), has been performed. mdpi.com Deletion of nagB resulted in the intracellular accumulation of glucosamine-6-phosphate and an inability to grow in the presence of N-acetylglucosamine (GlcNAc), demonstrating the toxicity of this intermediate. mdpi.com This toxic effect could be alleviated by the simultaneous deletion of nagA, which prevents the formation of glucosamine-6-phosphate from GlcNAc-6-P. mdpi.com These studies highlight how gene deletions can unravel the metabolic flow and regulatory logic of a pathway.
Furthermore, in humans, mutations in the GNPTAB gene, which encodes the alpha and beta subunits of this compound transferase, are associated with the lysosomal storage disorders mucolipidosis II and III. frontiersin.orgwikipedia.org Analysis of patient-derived cells with specific mutations has been crucial in understanding the structure-function relationships of the enzyme and the molecular basis of these diseases. frontiersin.org
Cross-domain complementation involves expressing a gene from one organism to rescue a mutant phenotype in a different organism, often from a different domain of life (e.g., bacteria and eukaryotes). This approach can reveal conserved gene functions across vast evolutionary distances.
A notable example related to the GlcNAc-1-P pathway is the identification of the Arabidopsis thaliana N-acetylglucosamine-phosphate mutase (AGM) gene. This plant gene, termed DNA-DAMAGE-REPAIR/TOLERANCE 101 (DRT101), was initially identified through its ability to complement the UV-sensitive phenotype of Escherichia coli mutants. nih.gov This finding established a functional link between the plant enzyme and DNA repair processes in bacteria, suggesting a conserved role or a functional interchangeability of the metabolic product.
Within the eukaryotic domain, complementation studies in the yeast Saccharomyces cerevisiae have also provided valuable insights. Overexpression of the yeast AGM gene was able to complement the growth defect of a mutant lacking the major phosphoglucomutase (pgm2), indicating that AGM can, to some extent, fulfill the function of PGM. nih.gov However, the reverse was not true; overexpression of PGM2 could not rescue the lethal phenotype of an AGM deletion mutant, highlighting the specific and essential role of AGM in the hexosamine biosynthesis pathway. nih.gov
Biochemical and Enzymatic Assays
While genetic techniques reveal the in vivo function of genes, biochemical and enzymatic assays are essential for characterizing the proteins they encode. These in vitro methods allow for the detailed measurement of enzyme activity, kinetics, and substrate specificity.
The characterization of enzymes involved in this compound metabolism relies on precise assays to measure their catalytic activity and determine key kinetic parameters such as KM (Michaelis constant) and kcat (turnover number).
For instance, the activity of N-acetylphosphoglucosamine mutase (AGM1), which interconverts GlcNAc-6-P and GlcNAc-1-P, has been studied using coupled enzyme assays. nih.gov In one such assay, the production of GlcNAc-1-P is coupled to the reaction of UDP-N-acetylglucosamine pyrophosphorylase (UAP1), which uses GlcNAc-1-P and UTP to produce UDP-GlcNAc and pyrophosphate. The rate of reaction can then be monitored through various detection methods.
The kinetics of N-acetylglucosamine kinase (NagK) from Plesiomonas shigelloides, which phosphorylates GlcNAc to GlcNAc-6-P, have been determined to follow a sequential mechanism rather than a ping-pong mechanism. nih.gov The kinetic parameters for NagK from various bacterial species have been compared, revealing a range of activities and substrate affinities.
The bifunctional enzyme GlmU from Escherichia coli, which possesses both glucosamine-1-phosphate acetyltransferase and this compound uridyltransferase activities, has been extensively studied. Kinetic analyses have shown that the acetyltransferase activity is approximately five times higher than the uridyltransferase activity. Furthermore, the acetyltransferase activity is strongly inhibited by its product, this compound.
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Organism | Substrate | KM (µM) | kcat (s-1) | Reference |
|---|---|---|---|---|---|
| N-acetylglucosamine Kinase (NagK) | Photobacterium damselae | GlcNAc | - | - | nih.gov |
| N-acetylglucosamine Kinase (NagK) | Plesiomonas shigelloides | GlcNAc | - | - | nih.gov |
| Glucosamine-1-phosphate Acetyltransferase (GlmU) | Escherichia coli | Glucosamine-1-phosphate | - | - | |
| This compound Uridyltransferase (GlmU) | Escherichia coli | This compound | - | - |
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. By using stable isotope tracers (e.g., ¹³C-labeled glucose), researchers can track the flow of atoms through metabolic pathways and calculate the flux, or rate, of each reaction.
In the context of this compound, MFA has been employed to optimize the production of N-acetylglucosamine in engineered Escherichia coli. mdpi.com By analyzing the metabolic flux distribution, researchers identified key reactions that divert carbon away from the desired product. For example, flux balance analysis indicated that maximizing GlcNAc production requires the dynamic restriction of reactions catalyzed by phosphofructokinase (pfkA) and glucose-6-phosphate dehydrogenase (zwf). mdpi.com This knowledge allows for targeted genetic modifications, such as gene knockouts or the implementation of dynamic regulatory systems, to redirect metabolic flux towards the synthesis of GlcNAc precursors.
Metabolic flux analysis has also been instrumental in understanding how blocking competing pathways can increase the yield of desired products. For example, in E. coli, blocking pathways involved in the consumption of glucosamine-6-phosphate and N-acetylglucosamine-6-phosphate, through the deletion of genes like nanE and murQ, was shown to increase the production of D-glucosamine. Similar principles are applied to enhance the flux towards GlcNAc-1-P and its derivatives.
More advanced techniques, such as one-shot ¹³C¹⁵N-metabolic flux analysis, allow for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more comprehensive understanding of the interconnectedness of central carbon and nitrogen metabolism, which is highly relevant for amino sugar synthesis.
Molecular and Cellular Analysis
The study of this compound (GlcNAc-1-P) and its central role in the hexosamine biosynthesis pathway relies on a variety of advanced molecular and cellular analysis techniques. These methods allow researchers to investigate the downstream effects of GlcNAc-1-P metabolism, the regulation of its synthesis, and the cellular location of these processes.
Protein Glycosylation Profiling (e.g., Lectin Blotting, Glycoproteomics)
GlcNAc-1-P is a critical precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), the donor substrate for N-linked and O-linked glycosylation of proteins. wikipedia.orgreactome.org Consequently, profiling protein glycosylation offers a powerful, indirect method to assess the flux and functional outcomes of the pathway involving GlcNAc-1-P.
Lectin Blotting: This technique utilizes lectins, proteins that bind to specific carbohydrate structures, to detect glycosylated proteins. Wheat Germ Agglutinin (WGA) is a particularly useful lectin as it recognizes terminal N-acetylglucosamine (GlcNAc) and sialic acid residues. nih.gov Succinylated WGA (sWGA) shows increased specificity for GlcNAc. nih.gov In a typical lectin blotting procedure, proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with a labeled lectin (e.g., HRP-conjugated sWGA). nih.gov To ensure specificity, control experiments are performed where the lectin is pre-incubated with a high concentration of the competing sugar (e.g., GlcNAc), which should block the lectin's binding to the proteins on the blot. nih.gov This method can reveal global changes in protein O-GlcNAcylation, a modification where a single GlcNAc is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.govnih.gov
Glycoproteomics: For a more detailed and comprehensive analysis, mass spectrometry (MS)-based glycoproteomics is employed. This approach aims to identify the specific sites of glycosylation on a protein and the structure of the attached glycan. nih.govbohrium.com Bottom-up glycoproteomics involves digesting glycoproteins into smaller glycopeptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Recent advancements, such as the MSFragger-Glyco search engine, have significantly improved the speed and sensitivity of identifying both N- and O-linked glycopeptides from complex datasets. bohrium.com These analyses can reveal shifts in the types of glycans present, such as an increase in paucimannosidic or complex-type N-glycans, providing detailed insights into cellular states. nih.govbiorxiv.org For example, a comparative glycoproteomic analysis of tumorigenic and non-tumorigenic colon cancer cells identified significant differences in N-glycosylation patterns, highlighting the role of pathways dependent on GlcNAc-1-P in cancer biology. nih.gov
Gene Expression Analysis (Transcriptomics)
The synthesis of GlcNAc-1-P is intrinsically linked to the expression of a specific set of genes. Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed and allows for the quantification of their expression levels.
In bacteria, the key enzymes for the synthesis of UDP-GlcNAc are GlmS, GlmM, and the bifunctional enzyme GlmU, which directly utilizes GlcNAc-1-P. mdpi.comtandfonline.com Transcriptomic analyses, often employing techniques like RNA sequencing or microarray analysis, have shown that the expression of the corresponding genes (glmS, glmM, glmU) is tightly regulated. tandfonline.comnih.gov For instance, in Streptomyces coelicolor, the expression of these genes is controlled by the nutrient-sensing DasR regulatory system, which responds to the availability of GlcNAc. nih.govnih.gov
In a transcriptomic study comparing a wild-type bacterial strain with a mutant, differentially expressed genes (DEGs) are identified based on statistical criteria such as fold change and p-value (e.g., |log2FoldChange| > 1 and p-value < 0.05). mdpi.com This analysis can reveal how perturbations in GlcNAc metabolism, and thus the availability of GlcNAc-1-P, affect global gene expression, impacting processes from primary metabolism to antibiotic production and development. nih.govnih.gov
Subcellular Localization Studies
Understanding where GlcNAc-1-P is synthesized and utilized within the cell is crucial for elucidating its biological function. Subcellular localization studies pinpoint the specific compartments where the key metabolic enzymes reside.
In bacteria, the enzymes of the UDP-GlcNAc biosynthesis pathway, including GlmU (this compound uridyltransferase), are generally located in the cytoplasm. embopress.orgnih.gov This is consistent with the role of UDP-GlcNAc as a precursor for the cytoplasmic steps of peptidoglycan synthesis. mdpi.com
In eukaryotes, studies in rat liver have demonstrated that the enzymes responsible for converting GlcNAc to UDP-GlcNAc, including UDP-N-acetylglucosamine pyrophosphorylase (the eukaryotic equivalent of the GlmU uridyltransferase domain), are predominantly found in the soluble cell fraction, i.e., the cytosol. nih.gov Other related enzymes have more specific localizations. For example, N-acetylglucosaminyl phosphatidylinositol de-N-acetylase (PIG-L), an enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, is localized to the endoplasmic reticulum (ER). nih.gov Furthermore, immunocytochemistry studies have shown that N-acetylglucosamine kinase (NAGK) can colocalize with microtubules, suggesting a potential role in linking cellular metabolism to cytoskeletal dynamics. researchgate.net These distinct localizations highlight the compartmentalization of GlcNAc-related metabolism.
Structural Biology Techniques
The functions of the enzymes that produce and consume this compound are defined by their three-dimensional structures. Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy, have been indispensable in providing atomic-level insights into these enzymes' mechanisms.
X-ray Crystallography of Key Enzymes
X-ray crystallography is a powerful technique for determining the precise atomic structure of proteins that can be formed into highly ordered crystals. The key enzyme that directly acts upon GlcNAc-1-P is this compound uridyltransferase (GlmU in prokaryotes; AGX1/UAP1 in eukaryotes), which catalyzes the formation of UDP-GlcNAc. nih.gov
The crystal structure of GlmU from Escherichia coli was one of the first to be determined, revealing a bifunctional enzyme with two distinct domains. embopress.orgnih.gov The N-terminal domain, responsible for the uridyltransferase activity, adopts a Rossmann-like fold, while the C-terminal acetyltransferase domain forms a unique left-handed parallel β-helix structure. embopress.org The structure of GlmU bound to its product, UDP-GlcNAc, elucidated the specific amino acid residues involved in substrate binding and catalysis. embopress.orgrcsb.org
Numerous crystal structures of GlmU from various pathogenic bacteria, including Yersinia pestis and Mycobacterium tuberculosis, have since been solved. northwestern.edunih.govmdpi.com These studies provide a structural template for the design of novel antibiotics targeting this essential bacterial enzyme. embopress.orgresearchgate.net Similarly, the crystal structure of the human homolog, AGX1, has been determined, revealing key differences from its bacterial counterparts that can be exploited for selective inhibitor development. mdpi.comnih.gov
The table below summarizes representative crystallographic data for GlmU and its human homolog.
| Enzyme (Source) | PDB ID | Resolution (Å) | Ligand(s) | Reference |
|---|---|---|---|---|
| GlmU (Escherichia coli) | 1FXJ | 2.25 | None (Apo) | nih.gov |
| GlmU (Escherichia coli) | 1FWY | 2.30 | UDP-GlcNAc | rcsb.org |
| GlmU (Yersinia pestis) | 3BES | 2.10 | None (Apo) | northwestern.edu |
| Human AGX1 | 1JV1 | 1.90 | UDP-GlcNAc | nih.gov |
| GlmU (Mycobacterium tuberculosis) | 4G3P | 2.75 | ATP, Mg2+ | nih.gov |
Cryo-Electron Microscopy of Enzyme Complexes
Cryo-electron microscopy (cryo-EM) is a technique that is particularly well-suited for determining the structure of large, complex, or flexible macromolecular assemblies that are difficult to crystallize. wiley.comresearchgate.net In cryo-EM, samples are flash-frozen in a thin layer of vitreous ice, preserving them in their native state. Thousands of two-dimensional images of the randomly oriented particles are then collected with an electron microscope and computationally combined to reconstruct a three-dimensional model. uni-potsdam.de
Recent technological advances have pushed the resolution of cryo-EM into the atomic range, making it a powerful alternative and complement to X-ray crystallography. researchgate.net While the primary enzyme acting on GlcNAc-1-P, GlmU, forms a trimer that has been successfully studied by crystallography, cryo-EM offers significant potential for studying its interactions with other proteins or for analyzing larger multi-enzyme complexes involved in peptidoglycan or glycoprotein (B1211001) synthesis. embopress.orgelifesciences.org
For example, cryo-EM has been used to visualize the entire reaction cycle of large enzyme complexes like mitochondrial respiratory complex I by capturing them in different functional states. uni-potsdam.deelifesciences.org This approach could be applied to understand the dynamics of GlmU or other enzymes in the hexosamine biosynthesis pathway. It allows for the separation and analysis of multiple conformations that may coexist in solution, providing insights into the enzyme's flexibility and catalytic mechanism that are not always accessible through crystallography, which is limited to a single, static crystalline state. researchgate.net
Future Research Directions and Unanswered Questions
Elucidating Novel Functions of GlcNAc-1-P in Cellular Physiology
While GlcNAc-1-P is primarily recognized as an intermediate in the synthesis of UDP-GlcNAc, its potential for more direct and novel roles in cellular physiology is an emerging field of study. The downstream product of GlcNAc-1-P, UDP-GlcNAc, is the substrate for O-GlcNAcylation, a dynamic post-translational modification that rivals phosphorylation in its regulatory scope. nih.gov This modification, where a single N-acetylglucosamine (GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins, influences protein stability, protein-protein interactions, and localization. nih.govnih.gov Dysregulation of O-GlcNAcylation is implicated in a host of human diseases, including diabetes, neurodegenerative disorders, and cancer. nih.gov
Future research will likely focus on whether GlcNAc-1-P itself, independent of its conversion to UDP-GlcNAc, can act as a signaling molecule or an allosteric regulator of enzymes. Given that imbalances in GlcNAc metabolism can be detrimental to cell growth, it is plausible that GlcNAc-1-P levels are tightly controlled and may serve as a cellular sensor. nih.gov Investigating the direct binding partners of GlcNAc-1-P could reveal novel functions in metabolic regulation or signal transduction.
Comprehensive Mapping of Regulatory Networks
The concentration of GlcNAc-1-P is intricately regulated by the enzymes of the hexosamine biosynthetic pathway (HBP). frontiersin.org This pathway begins with the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate by glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme. nih.gov Glucosamine-6-phosphate is then acetylated to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P), which is subsequently isomerized to GlcNAc-1-P by N-acetylglucosamine-phosphate mutase (AGM) or phosphoacetylglucosamine mutase (PGM3). frontiersin.orgnih.gov Finally, GlcNAc-1-P is converted to UDP-GlcNAc by UDP-N-acetylglucosamine pyrophosphorylase (UAP1). nih.gov
A comprehensive understanding of the regulatory networks governing GlcNAc-1-P requires a deeper dive into the regulation of these enzymes. For instance, GFAT activity is subject to feedback inhibition by UDP-GlcNAc and is also regulated by post-translational modifications like phosphorylation. nih.gov Future studies will need to create detailed maps of these regulatory circuits, identifying the specific kinases, phosphatases, and other signaling molecules that modulate the activity of HBP enzymes in response to various cellular cues, such as nutrient availability and stress. nih.gov Furthermore, identifying transcription factors and microRNAs that control the expression of genes encoding these enzymes will be crucial for a complete picture of GlcNAc-1-P homeostasis. nih.gov
Development of Advanced Analytical Techniques for GlcNAc-1-P and its Metabolites
A significant challenge in studying the precise roles of GlcNAc-1-P is the ability to accurately measure its concentration and that of its closely related metabolites within the cell. Current methods include high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), which can separate and quantify phosphorylated derivatives of N-acetylglucosamine. sielc.com Additionally, enzymatic assays, often employing radiolabeled substrates like [3H]UDP-GlcNAc, are used to measure the activity of enzymes that produce or consume GlcNAc-1-P, such as GlcNAc-1-phosphotransferase. nih.govnih.gov Thin-layer chromatography (TLC) has also been utilized for the analysis of the enzymatic synthesis of GlcNAc-1-P. researchgate.net
The development of more sensitive and high-throughput analytical techniques is a key area for future research. This includes refining mass spectrometry methods for better resolution and accuracy, as well as developing novel biosensors that could potentially measure GlcNAc-1-P concentrations in real-time within living cells. sielc.comacs.org Such advancements would enable a more dynamic and precise understanding of how GlcNAc-1-P levels fluctuate in response to different physiological and pathological conditions.
| Analytical Technique | Description | Application for GlcNAc-1-P |
| HPLC-MS | A technique that separates compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. sielc.com | Separation and quantification of GlcNAc-1-P and its isomers like GlcNAc-6-P from cellular extracts. sielc.com |
| Enzymatic Assays | Methods that measure the activity of specific enzymes by monitoring the conversion of a substrate to a product. nih.gov | Quantifying the activity of enzymes in the HBP, such as GlcNAc-1-phosphotransferase, often using radiolabeled substrates. nih.govnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A method that separates volatile compounds and identifies them based on their mass spectrum. Requires derivatization for polar molecules like sugar phosphates. nih.gov | Quantification of N-acetylglucosamine and its derivatives in biological samples after appropriate sample preparation. acs.orgnih.gov |
| Thin-Layer Chromatography (TLC) | A chromatographic technique used to separate non-volatile mixtures. researchgate.net | Monitoring the enzymatic synthesis of GlcNAc-1-P and related sugar phosphates. researchgate.net |
| Spectrophotometry | A method that measures the absorption of light by a chemical substance. google.com | Can be used to measure UDP-GlcNAc levels after hydrolysis to N-acetylglucosamine, which then reacts to form a colored product. google.com |
Interplay with Other Signaling Pathways and Post-Translational Modifications
The metabolic pathway downstream of GlcNAc-1-P, leading to O-GlcNAcylation, has extensive crosstalk with other major signaling pathways, most notably phosphorylation. nih.govbiologists.com O-GlcNAc and phosphate (B84403) can compete for the same or adjacent serine/threonine residues on a protein, creating a reciprocal relationship that can fine-tune cellular responses. biologists.com This interplay is crucial in pathways like insulin (B600854) signaling, where increased flux through the HBP and subsequent O-GlcNAcylation can contribute to insulin resistance. nih.gov The O-GlcNAc modification also intersects with signaling cascades such as the NFκB pathway, which is involved in immune responses and inflammation. biologists.comoup.com
Future investigations will need to unravel the complex web of interactions between GlcNAc-1-P metabolism and other signaling networks. This includes identifying the specific proteins whose function is altered by the O-GlcNAc/phosphorylation interplay and understanding how this dynamic is regulated in different cellular contexts. Furthermore, exploring the connections between GlcNAc-1-P levels and other post-translational modifications beyond phosphorylation, such as ubiquitination and SUMOylation, will provide a more holistic view of its regulatory influence. nih.govwikipedia.org
Comparative Analysis of GlcNAc-1-P Metabolism Across Diverse Organisms
The hexosamine biosynthetic pathway, and thus the metabolism of GlcNAc-1-P, is highly conserved across a wide range of organisms, from bacteria and fungi to plants and mammals. frontiersin.org However, the enzymes involved can have distinct properties and regulatory mechanisms in different species. frontiersin.org For example, in bacteria, the enzyme GlmU is a bifunctional protein that catalyzes the final two steps in UDP-GlcNAc synthesis, a feature that makes it a potential target for antibiotics. nih.govnih.gov In the pathogenic fungus Candida albicans, the activity of the HBP is linked to its morphological transition and virulence. frontiersin.org In plants, a complete block of the HBP is lethal, highlighting its fundamental importance for growth and development. frontiersin.org
A comparative analysis of GlcNAc-1-P metabolism across these diverse organisms offers valuable insights into the evolution and fundamental importance of this pathway. Such studies can reveal unique adaptations and regulatory strategies that have evolved to suit the specific needs of different life forms. Furthermore, understanding the differences in GlcNAc-1-P metabolism between pathogens and their hosts can be exploited for the development of novel therapeutic strategies. nih.govnih.gov
Q & A
Q. What is the biosynthetic pathway of GlcNAc-1-P in bacterial systems, and which enzymes are critical?
GlcNAc-1-P is synthesized via a two-step pathway in Escherichia coli:
- Step 1 : Glucosamine-1-phosphate (GlcN-1-P) is acetylated by GlcN-1-P acetyltransferase (catalyzed by the bifunctional enzyme GlmU), using acetyl-CoA as the donor.
- Step 2 : GlcNAc-1-P uridyltransferase activity (also GlmU) converts GlcNAc-1-P and UTP into UDP-GlcNAc, a precursor for cell wall components like peptidoglycan and lipopolysaccharides . GlmU’s dual functionality was confirmed via co-purification assays, with acetyltransferase activity being fivefold higher than uridyltransferase activity. Mg²⁺ (1–10 mM) is essential for optimal activity .
Q. How can GlcNAc-1-P be detected and quantified in biological samples?
- Fluid Injection Analysis (FIA) : A carrier stream transports sample dispersion zones to a detector (e.g., absorbance or electrochemical), with peak height proportional to analyte concentration .
- Isotopic Labeling : Stable isotopes (e.g., ¹³C, ¹⁵N) in GlcNAc-1-phosphate disodium salts (e.g., CAS 31281-59-1) enable tracking via mass spectrometry or NMR .
- Enzymatic Assays : Coupled reactions using GlmU’s uridyltransferase activity can quantify UDP-GlcNAc formation spectrophotometrically .
Q. What are the primary inhibitors of GlcNAc-1-P metabolic enzymes, and how do they function?
- Tunicamycin : Inhibits N-acetylglucosamine-1-phosphate transferase by mimicking the transition state of UDP-GlcNAc, blocking its binding to dolichol phosphate in eukaryotic systems .
- UDP-MurNAc : Competitively inhibits GlmU’s acetyltransferase activity (>50% inhibition at 1 mM), linking peptidoglycan precursor feedback to UDP-GlcNAc synthesis .
- Thiol-alkylating agents : Inactivate GlmU’s acetyltransferase by targeting essential cysteine residues, while uridyltransferase activity remains unaffected .
Advanced Research Questions
Q. How can structural biology tools resolve contradictions in GlmU’s bifunctional mechanism?
- Crystallography & NMR System (CNS) : Enables flexible modeling of GlmU’s dual active sites. For example, Mg²⁺ coordination in the uridyltransferase domain stabilizes UTP binding, while acetyl-CoA binds to a distinct pocket .
- PROCHECK Analysis : Validates stereochemical quality of GlmU structures, identifying regions requiring refinement (e.g., loop regions near the acetyltransferase active site) .
- Mutagenesis Studies : Cysteine-to-alanine substitutions in GlmU’s acetyltransferase domain (e.g., C307A) abolish activity, confirming redox-sensitive residues .
Q. What genetic and regulatory factors influence GlcNAc-1-P metabolism in pathogenic organisms?
- CRISPR Screening : Identified GlcNAc-1-P transferase (Gnptab) as a host factor for Ebola virus replication, suggesting viral hijacking of UDP-GlcNAc biosynthesis .
- Leishmania Phylogenetics : The nagt gene (encoding GlcNAc-1-P transferase) serves as a conserved marker for species identification. Mutations in this gene correlate with drug resistance in Leishmania isolates .
- GlmU Overexpression : In E. coli, glmU upregulation increases uridyltransferase activity 20-fold, but acetyltransferase activity plateaus due to product inhibition by GlcNAc-1-P .
Q. How do isotopic analogs of GlcNAc-1-P enhance mechanistic studies of glycosylation?
- ¹⁵N/¹³C-Labeled Analogs : Synthesized via chemoenzymatic routes using N-acetylhexosamine 1-kinase, these enable NMR-based tracking of sugar nucleotide flux in live cells .
- Applications : Isotopic GlcNAc-1-P disodium salts (e.g., 13C6,15N-labeled; CAS 352.10) reveal rate-limiting steps in glycoprotein biosynthesis, such as dolichol phosphate recycling .
Q. What role does GlcNAc-1-P play in eukaryotic disease models, such as stuttering?
- Gnptab Mutations : Defects in the GNPTAB gene (encoding GlcNAc-1-P transferase α/β subunits) disrupt lysosomal enzyme trafficking, leading to neurological phenotypes like stuttering. Mouse models with Gnptab knockouts exhibit synaptic vesicle mislocalization .
- Therapeutic Insights : Rescue experiments using chaperone molecules (e.g., N-acetylglucosamine) partially restore enzyme activity, suggesting substrate-based therapies .
Q. Methodological Recommendations
- Enzyme Kinetics : Use nonlinear regression to calculate Km and Vmax for GlmU’s dual activities. For uridyltransferase, Km values are 0.07 mM (GlcNAc-1-P) and 0.01 mM (UTP) .
- Structural Studies : Combine cryo-EM (for dynamic conformations) with X-ray crystallography (high-resolution active site mapping) .
- Genetic Analysis : Employ CRISPR-Cas9 screens to identify GlcNAc-1-P-related host factors in viral infection models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
